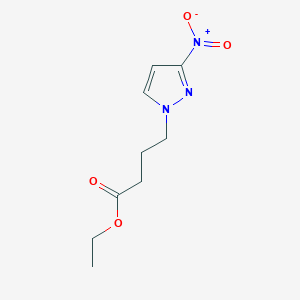
4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone" is a chemical compound that has been studied within the context of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Research in this area focuses on understanding its molecular interactions, potential applications in medicinal chemistry, and its role as a structural component in the development of pharmacologically active compounds.
Synthesis Analysis
The synthesis of compounds related to "4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone" often involves the preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives from benzyl phenyl ketones through various chemical reactions, including bromination, reduction, and alkylation or benzylation processes (Shimokawa et al., 1979). These synthesis pathways highlight the versatility and complexity of creating piperazine derivatives with potential analgesic activity.
Molecular Structure Analysis
Studies on the molecular structure of piperazine derivatives, including those similar to "4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone", reveal insights into their conformation and spatial arrangement. For example, research on spacer conformation in biologically active molecules shows that the linking spacer's conformation depends on the nature of the X-atom in the structure, impacting the molecule's biological activity (Karolak‐Wojciechowska et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of "4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone" derivatives have been explored in various studies. For instance, the reaction of aryl isocyanates with enamino ketones derived from acetylacetone and secondary amines like piperidine and pyrrolidine has been investigated, demonstrating complex reaction pathways and the formation of diverse products (Tsuge & Inaba, 1973).
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O/c32-28(29(18-10-11-19-29)26-16-8-3-9-17-26)31-22-20-30(21-23-31)27(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-17,27H,10-11,18-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALWJPCWSKIPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)


![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)